Home > Products > Screening Compounds P67459 > (R)-Pioglitazone
(R)-Pioglitazone - 959687-65-1

(R)-Pioglitazone

Catalog Number: EVT-8824904
CAS Number: 959687-65-1
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Pioglitazone is classified as a synthetic pharmaceutical compound belonging to the thiazolidinedione class. It is derived from a series of chemical transformations involving various organic compounds, including benzaldehyde and thiazolidinedione derivatives . The compound is often marketed under the trade name Actos.

Synthesis Analysis

The synthesis of (R)-Pioglitazone involves several key steps that can be optimized for yield and purity. A notable method includes:

  1. Formation of Intermediate: Benzaldehyde is reacted with 2,4-thiazolidinedione to form a benzylidene derivative.
  2. Reduction: The double bond in the benzylidene intermediate is reduced using transition metal catalysts, such as palladium on carbon or cobalt, under controlled hydrogen pressure to yield (R)-Pioglitazone .
  3. Salt Formation: The final product may be converted into its hydrochloride salt for improved stability and solubility .

Technical details emphasize the importance of reaction conditions, including temperature and catalyst concentration, to enhance yield and minimize impurities.

Molecular Structure Analysis

(R)-Pioglitazone has a complex molecular structure characterized by its thiazolidinedione core. The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 356.44 g/mol.

Structural Data

  • Chemical Structure: The compound features a thiazolidine ring fused with a phenyl group and an ethoxy side chain.
  • 3D Structure: The stereochemistry at the chiral center significantly influences its biological activity, with (R)-Pioglitazone being the active form .
Chemical Reactions Analysis

(R)-Pioglitazone undergoes various chemical reactions that are pivotal for its synthesis and functionalization:

  1. Condensation Reaction: The initial formation of the benzylidene intermediate occurs through a condensation reaction between benzaldehyde and 2,4-thiazolidinedione.
  2. Hydrogenation: The reduction step involves catalytic hydrogenation, where hydrogen gas is introduced under specific pressure conditions to convert double bonds into single bonds .
  3. Salt Formation: The conversion to hydrochloride involves acid-base reactions where hydrochloric acid is used to protonate the amine groups present in the molecule.

These reactions are critical for producing (R)-Pioglitazone with high purity and desired pharmacological properties.

Mechanism of Action

The primary mechanism of action for (R)-Pioglitazone involves its role as an agonist for peroxisome proliferator-activated receptor gamma. Upon binding to this receptor:

  • Gene Expression Modulation: The activation leads to altered gene expression related to glucose metabolism and lipid storage.
  • Insulin Sensitization: This process enhances insulin sensitivity in peripheral tissues, thereby facilitating better glucose uptake and utilization.
  • Anti-inflammatory Effects: Additionally, it exhibits anti-inflammatory properties that contribute to its therapeutic effects in diabetes management .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 100–102 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry, which confirm structural integrity and purity during synthesis .

Applications

(R)-Pioglitazone is primarily utilized in clinical settings for:

  1. Diabetes Management: As an effective treatment for type 2 diabetes mellitus by improving glycemic control.
  2. Research Applications: Studied for potential benefits in metabolic syndrome and cardiovascular diseases due to its insulin-sensitizing effects.
  3. Pharmaceutical Development: Used as a model compound for developing other thiazolidinedione derivatives with enhanced efficacy or reduced side effects .
Introduction to (R)-Pioglitazone in Contemporary Research

Historical Development of Thiazolidinediones and (R)-Pioglitazone

Thiazolidinediones (TZDs), also known as glitazones, emerged as a class of insulin-sensitizing agents targeting the fundamental pathology of insulin resistance in type 2 diabetes mellitus. The first-generation TZD, troglitazone, was withdrawn in 2000 due to hepatotoxicity, leaving rosiglitazone and pioglitazone as the primary clinical options [1] [4]. Pioglitazone, approved in 1999, is administered as a racemic mixture of (R)- and (S)-enantiomers. Historically, TZDs were characterized as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, with their insulin-sensitizing effects attributed to transcriptional regulation of genes involved in glucose and lipid metabolism [7]. However, emerging evidence indicates that many metabolic benefits, particularly those of the (R)-enantiomer, may stem from PPARγ-independent pathways [2].

Table 1: Evolution of Thiazolidinedione Therapeutics

CompoundIntroduction YearStatusPrimary TargetKey Clinical Application
Troglitazone1997Withdrawn (hepatotoxicity)PPARγType 2 diabetes mellitus
Rosiglitazone1999Restricted (cardiovascular risk)PPARγType 2 diabetes mellitus
Pioglitazone1999Approved (racemate)PPARγ/αType 2 diabetes mellitus, NASH
(R)-PioglitazoneInvestigationalPhase 2Mitochondrial pyruvate carrierNASH, precision diabetes subtypes

Stereochemical Significance of the (R)-Enantiomer in Pharmacological Activity

Pioglitazone contains a chiral center at the 5-position of the thiazolidinedione ring, resulting in (R)- and (S)-enantiomers. These enantiomers undergo rapid in vivo interconversion under physiological conditions, making pharmacological characterization of individual enantiomers challenging [2] [5]. Stabilization via deuterium substitution at the chiral center (creating PXL065) has enabled isolation and study of the (R)-enantiomer, revealing distinct mechanisms:

  • Differential Target Engagement: (R)-Pioglitazone exhibits minimal PPARγ agonist activity (≤20% of racemic pioglitazone) but retains potent inhibition of the mitochondrial pyruvate carrier (MPC) [2]. MPC inhibition reduces hepatic gluconeogenesis and enhances insulin sensitivity by altering mitochondrial metabolism, independent of nuclear receptor activation [2] [7].
  • Metabolic Efficacy: In preclinical models of nonalcoholic steatohepatitis (NASH), deuterium-stabilized (R)-pioglitazone (PXL065) reduced hepatic triglycerides, inflammation, and fibrosis at doses equivalent to racemic pioglitazone but without inducing weight gain—a PPARγ-mediated side effect [2].
  • Pharmacokinetic Profile: The (R)-enantiomer demonstrates preferential metabolic stability. Pioglitazone undergoes hepatic metabolism primarily via cytochrome P450 2C8 (CYP2C8) to active metabolites (M-IV, M-III). Enantiomer-specific metabolism may contribute to observed efficacy differences [5] [9].

Table 2: Pharmacological Properties of Pioglitazone Enantiomers

Property(R)-Pioglitazone(S)-PioglitazoneRacemic Pioglitazone
PPARγ AgonismMinimal (≤20%)Dominant (>80%)Full
Mitochondrial Pyruvate Carrier InhibitionPotentModeratePotent
NASH Efficacy (Preclinical)Hepatic fat ↓, Fibrosis ↓Reduced efficacyHepatic fat ↓, Fibrosis ↓
Weight Gain LiabilityAbsentSignificantSignificant
Primary Metabolic PathwayCYP2C8 hydroxylationCYP2C8 hydroxylationCYP2C8/CYP3A4

Figure 1: Structural Features of (R)-Pioglitazone(R)-configuration at chiral center → Deuterium substitution stabilizes configuration → Preserves MPC inhibition → Minimizes PPARγ binding

Position of (R)-Pioglitazone in Precision Medicine for Metabolic Disorders

Precision medicine initiatives seek to stratify type 2 diabetes and related metabolic disorders into subtypes with distinct pathophysiology, treatment responses, and complication risks. (R)-Pioglitazone holds promise for specific subgroups:

  • Severe Insulin-Deficient Diabetes (SIDD): This subtype, characterized by impaired beta-cell function and moderate insulin resistance, may benefit from MPC inhibition. By reducing hepatic glucose output and enhancing peripheral glucose utilization without demanding increased insulin secretion, (R)-pioglitazone addresses key defects in SIDD [3] [10].
  • Insulin-Resistant Obesity-Related Subtypes: Patients with profound insulin resistance, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD)/NASH represent an ideal target. The (R)-enantiomer’s efficacy in reducing hepatic steatosis and fibrosis without weight gain is a significant advantage over existing therapies [2] [7].
  • Genetic and Genomic Stratification: Polymorphisms in PPARG (e.g., Pro12Ala) influence responses to conventional TZDs. Since (R)-pioglitazone operates largely independently of PPARγ, it may offer therapeutic benefits across diverse genetic backgrounds, including in carriers of PPARG variants associated with reduced PPARγ activity [3] [10].

Table 3: Alignment of (R)-Pioglitazone with Precision Diabetes Subtypes

Diabetes SubtypeKey Pathophysiological Features(R)-Pioglitazone’s Mechanistic FitEvidence Level
Severe Insulin-Resistant Diabetes (SIRD)High insulin resistance, NAFLD/NASH prevalentMPC inhibition reduces hepatic lipid synthesis and fibrosis; Improves insulin sensitivityPhase 2 trials in NASH [2]
Mild Obesity-Related Diabetes (MOD)Obesity, moderate insulin resistanceWeight-neutral insulin sensitizationPreclinical models [2]
Severe Insulin-Deficient Diabetes (SIDD)Beta-cell failure, moderate IRReduces hepatic glucose output without beta-cell burdenInferred from mechanism [10]
Inflammation-Associated ClusterHigh CRP, interleukin markersAnti-inflammatory effects via MPC modulationIn vitro macrophage studies [7]

The integration of (R)-pioglitazone into precision frameworks requires validation in diverse ancestral populations and prospective trials testing subtype-specific therapeutic responses [10]. Current evidence supports its potential as a targeted therapy for insulin-resistant and NASH-dominant subtypes, addressing limitations of racemic pioglitazone related to PPARγ-driven side effects.

Properties

CAS Number

959687-65-1

Product Name

(R)-Pioglitazone

IUPAC Name

(5R)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1

InChI Key

HYAFETHFCAUJAY-QGZVFWFLSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.